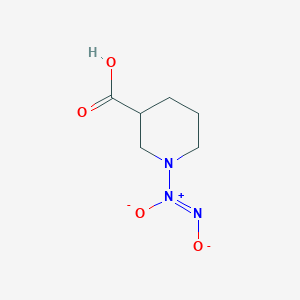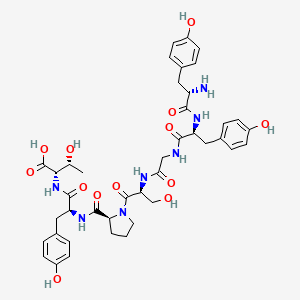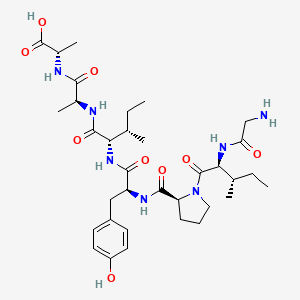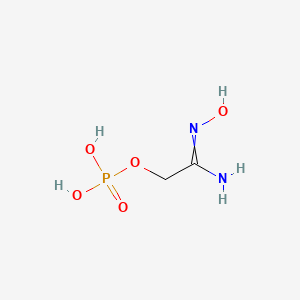![molecular formula C28H24N2O3 B14222708 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole CAS No. 521958-82-7](/img/structure/B14222708.png)
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of methoxy and methylphenyl groups further enhances its chemical reactivity and potential utility in different reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated systems for precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may function as a degrader of certain proteins, leading to the accumulation of specific inhibitors and disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Known for its role as a WSB1 degrader in cancer research.
2-Methoxy-4-methylphenol: Utilized in various organic synthesis reactions.
Uniqueness
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
521958-82-7 |
|---|---|
Fórmula molecular |
C28H24N2O3 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C28H24N2O3/c1-17-13-20(31-3)9-11-22(17)25-15-19(28-30-24-7-5-6-8-27(24)33-28)16-26(29-25)23-12-10-21(32-4)14-18(23)2/h5-16H,1-4H3 |
Clave InChI |
PLYJWKMUWMYCFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
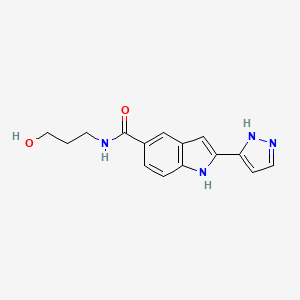
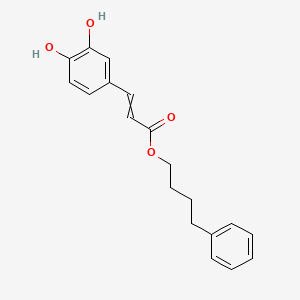
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
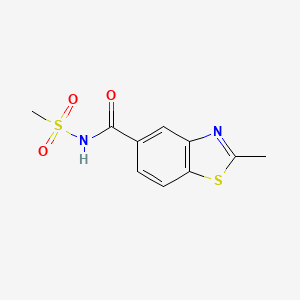
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

